molecular formula C20H32O2 B1676360 Methandriol CAS No. 521-10-8

Methandriol

Cat. No.: B1676360
CAS No.: 521-10-8
M. Wt: 304.5 g/mol
InChI Key: WRWBCPJQPDHXTJ-DTMQFJJTSA-N
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Description

Methandriol, also known as methylandrostenediol, is a synthetic androgen and anabolic steroid. It is a derivative of the endogenous androgen prohormone androstenediol. This compound has been used in both oral and injectable forms and is known for its anabolic and androgenic properties .

Preparation Methods

Methandriol is synthesized through the methylation of androstenediol. The synthetic route involves the introduction of a methyl group at the 17-alpha position of the androstenediol molecule. This process typically requires the use of methylating agents under controlled reaction conditions. Industrial production methods often involve large-scale chemical synthesis in specialized reactors to ensure high yield and purity .

Chemical Reactions Analysis

Methandriol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form dihydro derivatives.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents.

Scientific Research Applications

Methandriol has several scientific research applications:

    Chemistry: Used as a reference compound in the study of steroid chemistry.

    Biology: Investigated for its effects on cellular processes and hormone regulation.

    Medicine: Studied for its potential use in hormone replacement therapy and treatment of certain medical conditions like breast cancer.

    Industry: Utilized in the development of performance-enhancing drugs and supplements

Mechanism of Action

Methandriol exerts its effects by binding to androgen receptors in the body. This binding activates the receptor, leading to changes in gene expression and protein synthesis. The molecular targets include various tissues such as muscle, bone, and the reproductive system. The pathways involved are primarily related to the regulation of anabolic and androgenic activities .

Comparison with Similar Compounds

Methandriol is similar to other anabolic steroids such as methyltestosterone and ethynylandrostanediol. it is unique in its specific methylation at the 17-alpha position, which enhances its anabolic properties while reducing androgenic effects. Similar compounds include:

Properties

IUPAC Name

(3S,8R,9S,10R,13S,14S,17S)-10,13,17-trimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O2/c1-18-9-6-14(21)12-13(18)4-5-15-16(18)7-10-19(2)17(15)8-11-20(19,3)22/h4,14-17,21-22H,5-12H2,1-3H3/t14-,15+,16-,17-,18-,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRWBCPJQPDHXTJ-DTMQFJJTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1=CCC3C2CCC4(C3CCC4(C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50878534
Record name Methandriol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50878534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

521-10-8
Record name Methandriol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=521-10-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methandriol [INN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methandriol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22366
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Record name Methandriol
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Record name Methandriol
Source European Chemicals Agency (ECHA)
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Record name METHANDRIOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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